Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group, an isobutyl group, and a carboxylate ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of a suitable pyrazole precursor. One common method includes the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF₂H) under basic conditions . The reaction conditions often involve the use of a strong base like potassium tert-butoxide (KOtBu) and a suitable solvent such as dimethyl sulfoxide (DMSO) to facilitate the difluoromethylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction parameters such as temperature, flow rate, and residence time, leading to improved scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors . The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(trifluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate
- Methyl 5-(chloromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate
- Methyl 5-(bromomethyl)-1-isobutyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H12F2N2O2 with a molecular weight of approximately 232.23 g/mol. The compound features a pyrazole ring with difluoromethyl and isobutyl substituents, contributing to its unique chemical reactivity and biological potential.
Property | Value |
---|---|
Molecular Formula | C₉H₁₂F₂N₂O₂ |
Molecular Weight | 232.23 g/mol |
Functional Groups | Difluoromethyl, Isobutyl |
Chemical Class | Pyrazole Derivatives |
Biological Activity
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies indicate that pyrazole derivatives can inhibit the growth of various pathogens. For instance, related compounds have shown moderate to excellent antifungal activity against several phytopathogenic fungi .
- Anticancer Properties : Pyrazole derivatives are recognized for their potential as anticancer agents. Research has demonstrated that certain pyrazoles can inhibit key targets in cancer cell lines, including BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : Compounds in this class have been investigated for their ability to reduce inflammation, making them candidates for treating inflammatory diseases .
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of several pyrazole derivatives, including this compound. Results indicated that these compounds exhibited significant inhibition of fungal mycelia growth, with some derivatives outperforming traditional fungicides like boscalid .
- Anticancer Potential : In a recent investigation, pyrazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that certain compounds exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity in resistant cancer subtypes .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the difluoromethyl group is believed to enhance its interaction with biological targets compared to similar compounds without this modification.
Derivative | Biological Activity |
---|---|
Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate | Moderate antifungal activity |
Methyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Anticancer activity against BRAF(V600E) |
Methyl 5-(trifluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate | Increased reactivity but lower stability |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The compound is synthesized through a multi-step process involving the reaction of difluoroacetoacetate with hydrazine derivatives.
- Functionalization : Subsequent reactions introduce the isobutyl group and carboxylate functionality.
This synthetic route is advantageous due to high yields and relatively simple operational procedures .
Properties
IUPAC Name |
methyl 5-(difluoromethyl)-1-(2-methylpropyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O2/c1-6(2)5-14-8(9(11)12)7(4-13-14)10(15)16-3/h4,6,9H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWMPTLTHJCKEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)C(=O)OC)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.